molecular formula C26H25NO4S2 B4538854 4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate

4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate

Cat. No. B4538854
M. Wt: 479.6 g/mol
InChI Key: LLQGDUHGVHMQKY-CSMLLFHVSA-N
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Description

Thiazolidinone derivatives are a class of compounds known for their diverse chemical properties and potential applications in various fields of chemistry and biology. Their structure consists of a thiazolidinone ring, which can be modified in numerous ways to alter the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves cyclization reactions, starting from thioureas and chloroacetic acid or its derivatives. For example, the synthesis of 2-thioxo thiazolidin-4-ones involves a key step of cyclization, highlighting the versatility and reactivity of the thiazolidinone core structure towards forming complex molecules (Yahiaoui et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of thiazolidinone derivatives, including X-ray diffraction and density functional theory (DFT) calculations, reveals that these compounds can exhibit significant non-planarity and various molecular conformations. This structural versatility is crucial for their interactions and reactivity (Yahiaoui et al., 2019).

Chemical Reactions and Properties

Thiazolidinone derivatives participate in a wide range of chemical reactions, owing to their reactive centers. Cycloaddition reactions are particularly notable, allowing for the construction of complex molecular architectures. These reactions highlight the compounds' versatility in synthetic chemistry applications (Ead et al., 1990).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting points, and crystalline structures, are influenced by their molecular conformations and substituent groups. X-ray crystallography studies provide detailed insights into the compounds' solid-state behaviors, crucial for understanding their stability and interactions (Rahmani et al., 2017).

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives are defined by their functional groups and structural configuration. These compounds exhibit a range of reactivities, such as nucleophilic attacks and electrophilic additions, making them valuable in synthetic chemistry for constructing diverse molecular structures (Omar et al., 2000).

properties

IUPAC Name

[4-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] (E)-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S2/c1-30-21-12-7-18(8-13-21)11-16-24(28)31-22-14-9-19(10-15-22)17-23-25(29)27(26(32)33-23)20-5-3-2-4-6-20/h7-17,20H,2-6H2,1H3/b16-11+,23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQGDUHGVHMQKY-CSMLLFHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate
Reactant of Route 2
4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate
Reactant of Route 3
Reactant of Route 3
4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate
Reactant of Route 4
Reactant of Route 4
4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate
Reactant of Route 5
Reactant of Route 5
4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate
Reactant of Route 6
Reactant of Route 6
4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate

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